3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Overview
Description
“3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide” is a chemical compound with the CAS Number: 1394040-73-3 . It has a molecular weight of 291.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O2S.BrH/c1-6-4-11-7 (2-3-8 (12)13)5-14-9 (11)10-6;/h4-5H,2-3H2,1H3, (H,12,13);1H
. This code provides a detailed representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.17 . It is a powder at room temperature .
Scientific Research Applications
Mesoionic Compound Stability : A study on 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones revealed their potential as novel prodrugs of methimazole. These compounds exhibited stability in acidic solutions and in human serum, highlighting their chemical robustness and potential for further drug development (Coburn, Taylor, & Wright, 1981).
Biological Activities
Analgesic and Anti-inflammatory Activity : Imidazo[2,1-b]thiazolium bromides have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research contributes to understanding the therapeutic potential of imidazo[2,1-b]thiazole derivatives in pain and inflammation management (Chumakov et al., 1999).
Thiazolobenzodiazepines Synthesis : The behavior of tetrahydro‐1,5‐benzodiazepinethiones with aromatic α‐haloketones was studied, resulting in new thiazolobenzodiazepinium bromides and thioate hydrobromides. This research provides insights into the synthesis routes and potential applications of thiazolobenzodiazepines (Jančienė et al., 2008).
Methodological Advances
Palladium-Catalyzed Synthesis : A palladium-catalyzed carbonylative multicomponent synthesis method was developed for functionalized benzimidazothiazoles. This method highlights the versatility of palladium catalysis in constructing complex heterocyclic compounds, which could have broad implications in medicinal chemistry and drug discovery (Veltri et al., 2016).
Ring Transformation Studies : Research on the rearrangement of imidazo[2,1-b][1,3]thiazoles into novel oxadiazol-thiazines demonstrated a unique ring transformation, contributing to the field of organic chemistry and offering new pathways for synthesizing potentially bioactive compounds (Spinelli et al., 1992).
Safety And Hazards
properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.BrH/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6;/h4-5H,2-3H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFITOVNDMHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide | |
CAS RN |
1394040-73-3 | |
Record name | Imidazo[2,1-b]thiazole-3-propanoic acid, 6-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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